

An In-depth Technical Guide on the Electron Capture Decay of Technetium-98

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Technetium-98 (98 Tc) is a long-lived, artificially produced radioisotope of technetium.[1] While its primary decay mode is β^- emission to Ruthenium-98 (98 Ru), it has long been theorized that 98 Tc also undergoes electron capture (EC) decay to Molybdenum-98 (98 Mo).[2][3] Recent experimental evidence has now confirmed this electron capture branch, providing valuable data for nuclear physics and related fields.[4][5][6][7] This technical guide provides a comprehensive overview of the electron capture decay of 98 Tc, focusing on its decay probability, associated energy releases, and the experimental methodology used for its characterization.

Decay Properties of Technetium-98

Technetium-98 has a half-life of approximately 4.2 million years.[2][3] It decays through two primary pathways: beta decay and electron capture.[2][3] The dominant decay mode is beta emission to ⁹⁸Ru.[4][7] A minor branch of its decay is through electron capture to ⁹⁸Mo.[4][7]

Quantitative Decay Data

The following tables summarize the key quantitative data related to the decay of **Technetium-98**.

Property	Value	
Half-life (t1/2)	4.2 x 10 ⁶ years[2][3]	
Decay Mode	Branching Ratio (%)	
β ⁻ decay	99.71(3)%	
Electron Capture (EC)	0.29(3)%[5]	
Q-Values	Energy (keV)	
Q(β ⁻) to ⁹⁸ Ru	1793(7)[5]	
Q(EC) to ⁹⁸ Mo	1684(3)[5]	

Table 1: General Decay Properties of 98Tc

The electron capture decay of ⁹⁸Tc to ⁹⁸Mo is characterized by the emission of specific gamma rays as the daughter nucleus de-excites. The energies and intensities of these gamma rays provide a unique signature for this decay mode.

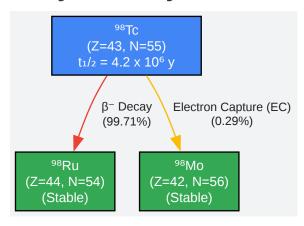
Gamma-Ray Transition in ⁹⁸ Mo	Energy (keV)	Intensity (%) per EC Decay
4 ⁺ → 2 ⁺	722.6	-
2 ⁺ → 0 ⁺	787.4	-

Table 2: Gamma-Ray Emissions Following Electron Capture Decay of ⁹⁸Tc (Note: The specific intensities per decay for the gamma-ray transitions were not detailed in the provided search results, but their observation was key to determining the EC branching ratio.)

Experimental Determination of Electron Capture Probability

The first experimental confirmation and quantification of the electron capture decay of ⁹⁸Tc was performed by a research team at the University of Cologne.[4][6][7] Their methodology provides a robust framework for the detection of rare decay events.

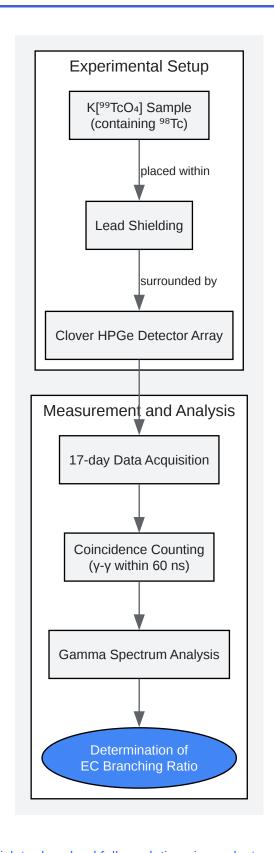
Experimental Protocol


- 1. Sample Preparation:
- A sample of 2.67 g of Potassium pertechnetate (K[⁹⁹TcO₄]) was used.[5]
- This sample contained approximately 0.06 micrograms of ⁹⁸Tc, which is present as a trace impurity.[4][6][7]
- 2. Radiation Shielding:
- To minimize the overwhelming background radiation from the decay of the abundant ⁹⁹Tc, a custom cylindrical lead shield was employed.[4][5][6][7]
- The shield measured 8.58 cm in height, with an outer diameter of 4.24 cm and a wall thickness of 0.58 cm.[5]
- 3. Gamma-Ray Spectroscopy:
- The gamma-ray emissions from the sample were measured using the Cologne Clover Counting setup at the Institute for Nuclear Physics.[5] This setup consists of high-purity germanium (HPGe) "Clover" detectors, which are highly sensitive to gamma radiation.
- Data was collected over a period of 17 days to accumulate sufficient statistics for the rare electron capture events.[4][6][7]
- 4. Coincidence Counting:
- The identification of the electron capture decay of ⁹⁸Tc relied on the detection of coincident gamma rays.
- Specifically, the experiment looked for the simultaneous detection of the 4⁺ → 2⁺ and 2⁺ → 0⁺ gamma transitions in the daughter nuclide, ⁹⁸Mo.[5]
- A coincidence time window of 60 ns was used to identify these correlated events.
- 5. Data Analysis:

- The energy spectra from all eight clover detectors were individually calibrated and then summed.[5]
- The branching ratio for electron capture was determined by analyzing the intensities of the 722.6 keV and 787.4 keV gamma-ray lines corresponding to the de-excitation of ⁹⁸Mo.[5]
- The analysis of these coincident gamma-ray peaks allowed for the calculation of the EC/ β -branching ratio of 0.29(3)%.[5]

Visualizations

Technetium-98 Decay Pathway



Click to download full resolution via product page

Caption: Decay pathways of Technetium-98.

Experimental Workflow for 98Tc Electron Capture Detection

Click to download full resolution via product page

Caption: Workflow for measuring $^{98}\mathrm{Tc}$ electron capture.

Conclusion

The experimental confirmation of the electron capture decay of **Technetium-98** with a branching ratio of 0.29(3)% marks a significant advancement in our understanding of nuclear decay processes.[5] The detailed methodology, employing high-sensitivity gamma-ray spectroscopy with coincidence counting and effective background suppression, serves as a valuable reference for the study of other rare decay events. This precise data on the decay of ⁹⁸Tc is crucial for refining nuclear models and has implications for various applications, including nuclear medicine and astrophysics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Coincidence method Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. uni-koeln.de [uni-koeln.de]
- 6. physlab.org [physlab.org]
- 7. 122.physics.ucdavis.edu [122.physics.ucdavis.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Electron Capture Decay of Technetium-98]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206984#electron-capture-decay-probability-of-technetium-98]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com